Cyanocobalamin
Description
Properties
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRCNWBMXRMIRW-WZHZPDAFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88CoN14O14P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | cyanocobalamin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanocobalamin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
> 300 °C | |
| Details | Weast, R.C. and M.J. Astle. CRC Handbook of Data on Organic Compounds. Volumes I and II. Boca Raton, FL: CRC Press Inc. 1985., p. V2 435 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1710 | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder | |
CAS No. |
68-19-9 | |
| Record name | Cyanocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOCOBALAMIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanocobalamin is synthesized through the fermentation of certain bacteria, such as Pseudomonas denitrificans and Propionibacterium shermanii. The fermentation process involves the cultivation of these bacteria in a nutrient-rich medium, followed by the extraction and purification of the vitamin B12 produced . The extracted vitamin B12 is then converted to this compound by the addition of cyanide ions under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are grown in bioreactors with precise control over temperature, pH, and nutrient supply to maximize yield. After fermentation, the biomass is harvested, and the vitamin B12 is extracted using solvent extraction or ion-exchange chromatography. The extracted vitamin B12 is then purified and converted to this compound .
Chemical Reactions Analysis
Types of Reactions: Cyanocobalamin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or zinc in acetic acid.
Substitution: Methyl iodide for methylation and adenosyl chloride for adenosylation.
Major Products:
- Hydroxocobalamin
- Methylcobalamin
- Adenosylcobalamin
- Cob(II)alamin
- Cob(I)alamin
Scientific Research Applications
Medical Applications
Cyanocobalamin is primarily used to treat vitamin B12 deficiency, which can lead to severe health complications such as anemia and neurological disorders. Below are key medical applications:
- Treatment of Deficiency : this compound is administered to patients with pernicious anemia, malabsorption syndromes, or those who have undergone gastric surgery. It is effective in restoring normal serum vitamin B12 levels and alleviating symptoms associated with deficiency, such as fatigue and neurological issues .
- Neurological Health : Research indicates that this compound supplementation can improve neurological outcomes in older adults. A study demonstrated that intramuscular administration of 1 mg of this compound weekly for four weeks significantly improved neurological function in elderly patients with low vitamin B12 levels .
- Pediatric Use : In children, this compound is used to manage deficiency due to dietary restrictions or malabsorption. Case studies highlight its effectiveness in reversing symptoms of deficiency in pediatric populations .
Biochemical Functions
This compound serves as a cofactor in essential enzymatic reactions:
- Methylation Reactions : It plays a vital role in the conversion of homocysteine to methionine through the action of methionine synthase. This process is crucial for DNA synthesis and repair, impacting cellular metabolism .
- Energy Metabolism : As adenosylcobalamin, it facilitates the conversion of methylmalonyl-CoA to succinyl-CoA, a critical step in fatty acid metabolism and energy production .
Innovative Research Applications
Recent studies have explored novel applications of this compound beyond traditional uses:
- Drug Delivery Systems : Research has investigated using this compound as a vehicle for targeted drug delivery in cancer therapy. The photolytic properties of modified cobalamins allow for the release of chemotherapeutic agents specifically within cancerous tissues, enhancing treatment efficacy while minimizing systemic toxicity .
- Biomolecular Studies : this compound is utilized in vitro to study nucleic acid structures and interactions with proteins. Its ability to generate radicals upon photolysis makes it a valuable tool for investigating DNA damage mechanisms .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Case Study 1 : A 68-year-old male presented with severe vitamin B12 deficiency characterized by megaloblastic anemia. Treatment with intramuscular this compound (1000 μg daily for one week) followed by high-dose oral supplementation restored hematological parameters and alleviated neurological symptoms .
- Case Study 2 : A 40-year-old female with pancytopenia attributed to dietary habits was treated with this compound injections. After initial treatment, her hemoglobin levels improved significantly within days, demonstrating the rapid efficacy of this compound in correcting severe deficiencies .
Research Findings and Data Tables
The following table summarizes key findings from recent studies on the effectiveness of different doses of this compound in reducing methylmalonic acid (MMA) levels—a marker for vitamin B12 status:
| Dose (μg/day) | Percentage Reduction in MMA (%) | Participants Achieving Normal MMA Levels (%) |
|---|---|---|
| 2.5 | 16% | 21% |
| 100 | 23% | 38% |
| 250 | 24% | 52% |
| 500 | 33% | 62% |
| 1000 | 33% | 76% |
This data illustrates the dose-dependent relationship between this compound supplementation and improvements in biochemical markers associated with vitamin B12 status.
Mechanism of Action
Cyanocobalamin is one of several forms of vitamin B12, each with unique properties:
- Methylcobalamin: A naturally occurring form of vitamin B12 that is more bioavailable and better retained in the body compared to this compound .
- Adenosylcobalamin: Another natural form of vitamin B12 that plays a critical role in mitochondrial energy metabolism .
- Hydroxocobalamin: A form of vitamin B12 used in clinical settings for its longer half-life and higher affinity for plasma proteins .
Uniqueness of this compound: this compound is unique due to its stability and cost-effectiveness, making it the most commonly used form of vitamin B12 in supplements and fortified foods . it requires conversion to its active forms (methylcobalamin and adenosylcobalamin) within the body, which can be less efficient in some individuals .
Comparison with Similar Compounds
Degradation Kinetics :
- This compound and hydroxocobalamin degrade via first-order kinetics in the presence of ascorbic acid, with half-lives (t₁/₂) varying by pH. At pH 7.0, this compound degrades faster (t₁/₂ = 12 hours) than hydroxocobalamin (t₁/₂ = 18 hours) .
Pharmacokinetics and Bioavailability
- Absorption: this compound requires intrinsic factor (IF) for intestinal absorption, with ~1.2% bioavailability in oral doses . Hydroxocobalamin exhibits higher plasma retention due to stronger protein binding, achieving 2–3× higher holotranscobalamin (active B12) levels post-administration .
- Tissue Distribution: Methylcobalamin and adenosylcobalamin are the predominant forms in human plasma and tissues, whereas this compound must undergo enzymatic conversion (cyanide removal) in the liver to become bioactive .
Research Findings and Clinical Implications
- Neuroprotection: this compound demonstrates superoxide-scavenging properties, improving retinal ganglion cell survival in optic nerve injuries .
- Market Trends: this compound dominates the global B12 market (70% share), driven by cost and stability, though hydroxocobalamin use is rising in clinical settings .
- Environmental Impact: this compound production via bacterial fermentation (e.g., Ensifer spp.) is sustainable but requires cyanide handling .
Q & A
Q. What methodological considerations are critical for quantifying cyanocobalamin in complex biological matrices?
To ensure accurate quantification in fortified foods or biological samples, enzymatic pre-treatment (e.g., amylase digestion) and cyanide conversion are necessary to stabilize this compound. Reverse-phase HPLC with UV detection at 361 nm is widely used, calibrated against external standards. Sample preparation must include pH adjustment and immunoaffinity column purification to isolate this compound from interfering compounds . Validation against reference methods (e.g., EN standards for B-vitamins) is essential for matrix-specific optimization .
Q. How can researchers address variability in this compound stability during experimental workflows?
this compound is sensitive to light and temperature. Protocols should include light-protected storage (e.g., amber vials), refrigeration (4°C), and avoidance of prolonged exposure to heat during extraction. Analytical validation via spike-recovery experiments and stability-indicating assays (e.g., photodegradation kinetics) is recommended to confirm integrity during processing .
Q. What are the foundational criteria for designing in vitro studies to investigate this compound’s cellular uptake mechanisms?
Use cell lines with validated vitamin B12 transporters (e.g., TCII receptors in hepatocytes). Dose-response studies should include physiological concentrations (0.1–10 nM) and control for serum-free conditions to avoid confounding by endogenous B12. Radiolabeled this compound (e.g., ⁵⁷Co-B12) or fluorescence-based tracking can quantify uptake efficiency .
Advanced Research Questions
Q. How can conflicting data on this compound’s role as a biomarker for cyanide exposure be reconciled?
this compound forms when hydroxocobalamin (a cyanide antidote) binds cyanide. Studies using this compound as a biomarker must account for therapeutic hydroxocobalamin administration, which artificially elevates levels. Alternative markers, such as cyanide-protein adducts or thiocyanate metabolites, should be cross-validated in longitudinal exposure models .
Q. What experimental strategies are effective for analyzing this compound’s interaction with opioid analgesics in neuropathic pain models?
Preclinical studies using chronic constriction injury (CCI) in rats can model neuropathic pain. Behavioral tests (e.g., mechanical allodynia) and molecular assays (e.g., spinal TSP4 expression via western blotting) are critical. Dose combinations (e.g., subtherapeutic this compound with low-dose morphine) should be tested to assess synergistic effects. Contradictory results in TSP4 modulation require replication across multiple time points and histological validation .
Q. What are the challenges in optimizing this compound synthesis for isotopic labeling studies?
Synthetic routes involve microbial fermentation (e.g., Pseudomonas denitrificans) or chemical modification of hydroxocobalamin. Isotopic labeling (e.g., ¹³C or ¹⁵N) requires stringent control of cyanide incorporation to avoid isotopic dilution. Purity must be verified via mass spectrometry and UV-Vis spectroscopy, with attention to byproducts like sulfitocobalamin .
Q. How can researchers address gaps in understanding this compound’s non-cofactor roles in cellular redox regulation?
Mechanistic studies should employ knockout models (e.g., MUT⁻/⁻ cells) to isolate B12-independent pathways. Redox proteomics and metabolomics (e.g., glutathione cycling) can identify this compound-linked pathways. Dose-dependent ROS scavenging assays under hypoxic conditions may clarify its antioxidant capacity .
Methodological & Analytical Design
What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Q. How should contradictory results in this compound efficacy studies be analyzed?
Conduct meta-analyses to identify confounding variables (e.g., baseline B12 status, genetic polymorphisms in transport proteins). In vitro-in vivo correlation (IVIVC) models can reconcile discrepancies between cell-based assays and clinical outcomes. Sensitivity analyses should test robustness against methodological heterogeneity (e.g., assay type, sample preparation) .
Q. What steps ensure rigor in preclinical trials evaluating this compound’s neuroprotective effects?
- Blinding : Randomize treatment groups and blind assessors to neurobehavioral outcomes.
- Power analysis : Calculate sample sizes based on effect sizes from pilot studies.
- Controls : Include B12-deficient and repletion cohorts to isolate treatment effects.
- Omics integration : Pair behavioral data with transcriptomic profiling (e.g., RNA-seq of DRG neurons) .
Gaps & Future Directions
What unresolved questions exist regarding this compound’s pharmacokinetics in special populations?
Studies in elderly or metabolically compromised populations must address altered absorption (e.g., gastric atrophy) and renal clearance. Dual-isotope tracer methods (oral and intravenous ¹⁴C-B12) can differentiate between uptake and retention kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
